5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
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Overview
Description
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction using a pyridazine derivative.
Attachment of the Fluorobenzyl Thioether: The fluorobenzyl thioether moiety can be attached through a thiolation reaction using 4-fluorobenzyl chloride and a suitable thiol.
Methoxylation: The methoxyphenyl group can be introduced through an etherification reaction using 2-methoxyphenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation of the thioether group.
Amines: From reduction of nitro groups.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting various diseases.
Biological Studies: To investigate its effects on cellular processes and pathways.
Chemical Biology: As a probe to study the interaction of thiazole derivatives with biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorobenzyl thioether and methoxyphenyl groups may enhance binding affinity and specificity to the target, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
5-(6-((4-Chlorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a chlorine atom instead of fluorine.
5-(6-((4-Methylbenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a methyl group instead of fluorine.
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorobenzyl thioether group in 5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding interactions with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS2/c1-14-21(29-22(24-14)17-5-3-4-6-19(17)27-2)18-11-12-20(26-25-18)28-13-15-7-9-16(23)10-8-15/h3-12H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFXIIZBBJMWHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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